molecular formula C25H23ClF3N5O3 B2888749 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922042-96-4

2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2888749
CAS RN: 922042-96-4
M. Wt: 533.94
InChI Key: UUEXCEFAQGZWAC-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide” is a complex organic molecule. It is related to Saflufenacil, a pyrimidinedione herbicide .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines derivatives, including compounds similar to the one , which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This research contributes to understanding the potential of such compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).

Synthesis of Pyrimidine Linked Heterocyclics

  • Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. Such studies are crucial for developing new compounds with potential applications in pest control and fighting bacterial infections (Deohate & Palaspagar, 2020).

Novel Pyrazole Derivatives with Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Activity : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for their antimicrobial and anticancer activities. The findings of such research enhance the understanding of the therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Cyclization Reactions

  • Enzymatic Activity : Research by Abd and Awas (2008) focused on synthesizing pyrazolopyrimidinyl keto-esters and studying their effects on enzymatic activity. This kind of research contributes to the field of biochemistry and enzymology (Abd & Awas, 2008).

Synthesis of Fused Pyrazolo[1,5-a]Pyrimidine Derivatives

  • Microwave Irradiation and Ultrasound as Ecofriendly Energy Sources : Al‐Zaydi (2009) synthesized pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiation, highlighting the use of eco-friendly energy sources in chemical synthesis (Al‐Zaydi, 2009).

Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine Derivatives

  • Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) : Munier-Lehmann et al. (2015) worked on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines as inhibitors of DHODH, offering insights into their antiviral properties and potential applications in treating infectious diseases (Munier-Lehmann et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClF3N5O3/c1-24(2,37-19-8-6-18(26)7-9-19)23(36)30-10-11-34-21-20(13-32-34)22(35)33(15-31-21)14-16-4-3-5-17(12-16)25(27,28)29/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEXCEFAQGZWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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